Cas no 53348-05-3 (3,6-Dibromophenanthrene-9,10-dione)

3,6-Dibromophenanthrene-9,10-dione is a brominated derivative of phenanthrene-9,10-dione, characterized by its distinct molecular structure and reactivity. This compound is primarily utilized in organic synthesis and materials science due to its role as a versatile intermediate for constructing polycyclic aromatic systems. The presence of bromine atoms at the 3 and 6 positions enhances its utility in cross-coupling reactions, such as Suzuki or Sonogashira couplings, facilitating the development of advanced organic frameworks. Its electron-deficient quinoid structure also makes it relevant in the study of charge-transfer complexes and optoelectronic materials. The compound's high purity and stability further support its application in precision chemical research.
3,6-Dibromophenanthrene-9,10-dione structure
53348-05-3 structure
Product Name:3,6-Dibromophenanthrene-9,10-dione
CAS No:53348-05-3
MF:C14H6Br2O2
MW:366.004242420197
MDL:MFCD00451676
CID:386933
PubChem ID:258450
Update Time:2025-06-08

3,6-Dibromophenanthrene-9,10-dione Chemical and Physical Properties

Names and Identifiers

    • 3,6-Dibromophenanthrene-9,10-dione
    • 3,6-Dibromo-9,10-phenanthrenedione
    • 3,6-Dibromo-9,10-phenanthrenequinone
    • 3,6-dibromo-phenanthrene-9,10-dione
    • 3,6-DIBROMO-PHENANTHRENEQUINONE
    • 9,10-Phenanthrenedione, 3,6-dibromo-
    • 3,6-Dibromophenanthrene-9?10-dione
    • 53348-05-3
    • SCHEMBL597375
    • AKOS016000229
    • SY104900
    • NSC 87364
    • NSC-87364
    • DTXSID00293137
    • SB66331
    • MFCD00451676
    • NCIOpen2_009470
    • CS-0080728
    • AM62657
    • 3,6-dibromophenanthrene-9,10-quinone
    • AS-13792
    • CX1145
    • WPEJBJRFPBMVGJ-UHFFFAOYSA-N
    • FT-0660279
    • D4692
    • NSC87364
    • MDL: MFCD00451676
    • Inchi: 1S/C14H6Br2O2/c15-7-1-3-9-11(5-7)12-6-8(16)2-4-10(12)14(18)13(9)17/h1-6H
    • InChI Key: WPEJBJRFPBMVGJ-UHFFFAOYSA-N
    • SMILES: BrC1C=CC2C(C(C3C=CC(=CC=3C=2C=1)Br)=O)=O

Computed Properties

  • Exact Mass: 363.87300
  • Monoisotopic Mass: 363.873
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 0
  • Complexity: 346
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.9
  • Topological Polar Surface Area: 34.1A^2

Experimental Properties

  • Color/Form: Light-red to Brown Solid
  • Density: 1.911
  • Melting Point: 289.0 to 293.0 deg-C
  • Boiling Point: 501 oC at 760 mmHg
  • Flash Point: 177.5oC
  • Refractive Index: 1.7
  • PSA: 34.14000
  • LogP: 4.25760
  • Vapor Pressure: 0.0±1.3 mmHg at 25°C

3,6-Dibromophenanthrene-9,10-dione Security Information

3,6-Dibromophenanthrene-9,10-dione Customs Data

  • HS CODE:2914700090
  • Customs Data:

    China Customs Code:

    2914700090

    Overview:

    2914700090 Halogenation of other ketones and quinones\Sulfonated derivative(Including nitrated and nitrosative derivatives). VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, Acetone declared packaging

    Summary:

    HS: 2914700090 halogenated, sulphonated, nitrated or nitrosated derivatives of ketones and quinones, whether or not with other oxygen function Tax rebate rate:9.0% Supervision conditions:none VAT:17.0% MFN tariff:5.5% General tariff:30.0%

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3,6-Dibromophenanthrene-9,10-dione Suppliers

Amadis Chemical Company Limited
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(CAS:53348-05-3)3,6-Dibromophenanthrene-9,10-dione
Order Number:A829531
Stock Status:in Stock
Quantity:500g/100g
Purity:99%
Pricing Information Last Updated:Monday, 2 September 2024 15:12
Price ($):1516.0/356.0
Email:sales@amadischem.com

Additional information on 3,6-Dibromophenanthrene-9,10-dione

Recent Advances in the Study of 3,6-Dibromophenanthrene-9,10-dione (CAS: 53348-05-3) in Chemical Biology and Pharmaceutical Research

3,6-Dibromophenanthrene-9,10-dione (CAS: 53348-05-3) is a brominated phenanthrenequinone derivative that has garnered significant attention in recent years due to its potential applications in chemical biology and pharmaceutical research. This compound, characterized by its distinctive bromine substitutions at the 3 and 6 positions, exhibits unique chemical properties that make it a promising candidate for various biomedical applications. Recent studies have explored its role in anticancer therapies, antimicrobial agents, and as a building block for more complex molecular architectures.

One of the most notable findings in recent research is the compound's ability to interact with cellular redox systems. Studies have demonstrated that 3,6-Dibromophenanthrene-9,10-dione can induce oxidative stress in cancer cells by generating reactive oxygen species (ROS), leading to apoptosis. This mechanism has been particularly effective in targeting drug-resistant cancer cell lines, offering a potential avenue for overcoming chemotherapy resistance. Furthermore, the compound's bromine atoms enhance its lipophilicity, improving its cellular uptake and bioavailability.

In addition to its anticancer properties, 3,6-Dibromophenanthrene-9,10-dione has shown promise as an antimicrobial agent. Research has indicated that it exhibits broad-spectrum activity against both Gram-positive and Gram-negative bacteria, as well as fungal pathogens. The compound's ability to disrupt microbial cell membranes and interfere with essential enzymatic processes underscores its potential as a novel antimicrobial scaffold. These findings are particularly relevant in the context of increasing antibiotic resistance, highlighting the need for new therapeutic agents.

The synthesis and modification of 3,6-Dibromophenanthrene-9,10-dione have also been a focus of recent investigations. Advances in synthetic chemistry have enabled the development of more efficient and scalable routes to produce this compound, as well as its derivatives. For instance, researchers have explored the use of palladium-catalyzed cross-coupling reactions to introduce additional functional groups, thereby expanding the compound's utility in drug discovery. These synthetic strategies have opened new possibilities for tailoring the compound's properties to specific therapeutic targets.

Despite these promising developments, challenges remain in the clinical translation of 3,6-Dibromophenanthrene-9,10-dione. Issues such as potential toxicity, pharmacokinetics, and formulation stability need to be addressed through further preclinical and clinical studies. However, the compound's versatility and unique chemical profile continue to make it a valuable subject of research in the fields of chemical biology and pharmaceutical science. Future studies are expected to delve deeper into its mechanisms of action and explore its potential in combination therapies and targeted drug delivery systems.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:53348-05-3)3,6-Dibromophenanthrene-9,10-dione
A829531
Purity:99%/99%
Quantity:500g/100g
Price ($):1516.0/356.0
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